Framycetin sulfate

Description

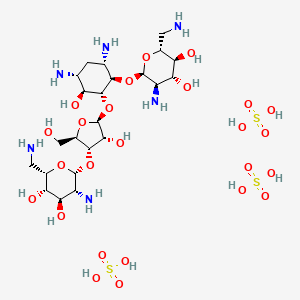

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-JGMIRXPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016143 | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-30-9, 28002-70-2 | |

| Record name | Framycetin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin B sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Framycetin Sulfate: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate is a broad-spectrum aminoglycoside antibiotic, a class of compounds known for their potent bactericidal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its quantitative analysis via High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are presented. Furthermore, this document summarizes its inhibitory activity against various enzymes and its antimicrobial spectrum through a compilation of Minimum Inhibitory Concentration (MIC) data. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antibiotic compounds.

Chemical Structure and Physicochemical Properties

This compound is the sulfate salt of framycetin, an aminoglycoside antibiotic derived from Streptomyces lavendulae. It is primarily composed of Neomycin B.[1] The chemical structure of framycetin consists of three aminosugar rings linked by glycosidic bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;tris(sulfuric acid) | [2] |

| Molecular Formula | C₂₃H₅₂N₆O₂₅S₃ | |

| Molecular Weight | 908.88 g/mol | |

| CAS Number | 4146-30-9 | |

| Appearance | White to yellowish-white, hygroscopic powder | |

| Melting Point | >160°C (decomposes) | |

| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in acetone and ether. | |

| Specific Optical Rotation | +52.5° to +55.5° (dried substance) |

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The mechanism involves a high-affinity binding to the 30S ribosomal subunit.[2][3][4][5]

Key steps in the mechanism of action include:

-

Binding to the 30S Ribosomal Subunit: Framycetin specifically binds to the 16S rRNA component of the 30S subunit, particularly in the A-site, which is crucial for decoding mRNA.[3]

-

Interference with Protein Synthesis: This binding event disrupts the normal process of protein synthesis in several ways:

-

Inhibition of Initiation: It interferes with the formation of the initiation complex, preventing the start of translation.[3]

-

mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3]

-

Inhibition of Translocation: It can block the movement of the ribosome along the mRNA molecule.

-

-

Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.

Inhibition of Ribozymes

This compound has also been shown to inhibit the activity of certain ribozymes, which are RNA molecules with catalytic activity. This inhibition is believed to occur through competition for essential divalent metal ion binding sites within the ribozyme's structure.[6]

Table 2: Inhibitory Activity of this compound against Ribozymes

| Ribozyme | Inhibition Constant (Kᵢ) | Reference |

| RNase P | 35 µM | [6] |

| Hammerhead Ribozyme | 13.5 µM | [6] |

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 90 clinical isolates | 62.5 (for 88.9% of isolates) | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Varies (effective in wound dressing) | [7][8] |

| Escherichia coli | Enteric isolates from pigs | Resistance induced by prophylactic use | [1] |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This method is suitable for the determination of this compound in bulk drug and pharmaceutical formulations.[9]

Methodology:

-

Chromatographic System:

-

Column: Polaris C18 (150 mm x 4.6 mm, 3 µm)

-

Mobile Phase: 170 mM trifluoroacetic acid (TFA) in water

-

Flow Rate: 0.2 mL/min

-

Detector: Evaporative Light Scattering Detector (ELSD)

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in water.

-

Further dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the prepared sample solution onto the column.

-

Monitor the eluent using the ELSD.

-

Quantify the amount of this compound by comparing the peak area with that of a standard of known concentration.

-

High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Assay

This HPTLC method can be used to separate this compound from its degradation products, making it suitable for stability studies.

Methodology:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ aluminum plates

-

Mobile Phase: Acetonitrile : Methanol : Water (7.5 : 0.5 : 2 v/v/v)

-

Sample Preparation:

-

Prepare a stock solution of this compound in water.

-

For degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).

-

-

Procedure:

-

Apply the sample and standard solutions as spots on the HPTLC plate.

-

Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

After development, dry the plate.

-

Visualize the spots under UV light and/or by derivatization with a suitable reagent.

-

Quantify the spots using a densitometer.

-

UV-Visible Spectrophotometry for Quantitative Estimation

A simple and cost-effective method for the quantification of this compound in pharmaceutical preparations.[10]

Methodology:

-

Reagents:

-

Procedure:

-

Prepare a standard solution of this compound and a sample solution of the formulation to be tested in water.

-

Place the standard, sample, and blank solutions in a water bath at 70-80°C for 15 minutes.[10]

-

Cool the solutions to room temperature and bring to a final volume with water.[10]

-

Measure the absorbance of the standard and sample solutions against the blank solution at 564 nm using a UV-Visible spectrophotometer.[10]

-

Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the antimicrobial susceptibility of bacteria to an antibiotic.

Methodology:

-

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound stock solution

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubate the plate at the optimal temperature for the growth of the bacterium (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

-

Conclusion

This compound remains a clinically relevant aminoglycoside antibiotic with a well-characterized mechanism of action. This guide provides a consolidated resource of its chemical and physical properties, alongside detailed methodologies for its analysis and evaluation of its antimicrobial efficacy. The presented protocols and data are intended to support further research and development in the field of antibacterial agents.

References

- 1. The induction, persistence and loss of framycetin sulphate resistance in enteric E coli of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Mycigient | 1405-10-3 | Benchchem [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mnkjournals.com [mnkjournals.com]

- 8. International Journal of Latest Research in Science and Technology | IN - VITRO ANTIMICROBIAL ACTIVITY OF FRAMYCETIN AND PARAFFIN WOUNDDRESSING TO METHICILLIN-RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ANDPSEUDOMONAS AERUGINOSA [mnkjournals.com]

- 9. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicopublication.com [medicopublication.com]

The Biological Activity of Framycetin Sulfate in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity primarily through the inhibition of protein synthesis in prokaryotes. This in-depth technical guide elucidates the core biological activities of this compound, including its mechanism of action, antimicrobial spectrum, and the molecular basis of bacterial resistance. Detailed experimental protocols for assessing its activity and mandatory visualizations of key pathways are provided to support researchers and drug development professionals in the fields of microbiology and infectious diseases.

Introduction

Framycetin, a component of the neomycin complex, is a broad-spectrum aminoglycoside antibiotic used topically for the treatment of various bacterial infections.[1][2] Its efficacy stems from its ability to disrupt essential cellular processes in prokaryotes, leading to cell death. Understanding the precise molecular interactions and the landscape of resistance is crucial for its continued therapeutic application and for the development of novel antimicrobial strategies. This guide provides a comprehensive overview of the biological activity of this compound in prokaryotic organisms.

Mechanism of Action

This compound's primary mechanism of action is the irreversible binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[2][3][4] This interaction disrupts the translation process in several ways:

-

Interference with Initiation Complex Formation: Framycetin binding can hinder the proper assembly of the ribosome, mRNA, and initiator tRNA, thereby preventing the initiation of protein synthesis.

-

Codon Misreading: The binding of framycetin to the A-site of the 16S rRNA within the 30S subunit induces a conformational change that leads to the misreading of the mRNA codon by the aminoacyl-tRNA.[3][5] This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Framycetin can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting peptide chain elongation.

This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death, classifying framycetin as a bactericidal agent.[1][2]

Mechanism of action of this compound.

Antimicrobial Spectrum and Quantitative Data

Framycetin exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][6] It is particularly effective against pyogenic organisms such as Staphylococcus aureus and has demonstrated activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][6] However, it is not active against fungi, viruses, and most anaerobic bacteria.[5]

Quantitative data on the in vitro activity of this compound, specifically Minimum Inhibitory Concentration (MIC) values, are not extensively available in publicly accessible literature for a wide range of clinical isolates. The available data are summarized in the table below.

| Prokaryotic Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Comments | Reference(s) |

| Pseudomonas aeruginosa | 90 | - | - | - | 88.9% of isolates inhibited by 62.5 μg/mL. | [7] |

| Staphylococcus spp. | - | ≤2/1 - >16/8 | - | - | Susceptibility criteria for a combination of penicillin and framycetin (2:1 wt/wt). | |

| Escherichia coli | - | ≤8/4 - ≥32/16 | - | - | Susceptibility criteria for a combination of penicillin and framycetin (2:1 wt/wt). |

Note: The data for Staphylococcus spp. and Escherichia coli are for a combination product and should be interpreted with caution for this compound alone. The lack of standardized breakpoints for this compound in major international guidelines (e.g., CLSI, EUCAST) contributes to the scarcity of comparable quantitative data.

Mechanisms of Resistance

Bacterial resistance to framycetin, as with other aminoglycosides, can be acquired through several mechanisms:

-

Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance. Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. The main classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the framycetin molecule.

-

Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.

-

-

Ribosomal Modification: Alterations in the ribosomal target can reduce the binding affinity of framycetin. This is often achieved through:

-

16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases can lead to the methylation of specific nucleotides in the A-site of the 16S rRNA, sterically hindering the binding of framycetin. This mechanism can confer high-level resistance to a broad range of aminoglycosides.

-

-

Efflux Pumps: Bacteria can utilize efflux pumps to actively transport framycetin out of the cell, thereby reducing its intracellular concentration to sub-inhibitory levels. The MexXY-OprM efflux pump in Pseudomonas aeruginosa is known to contribute to aminoglycoside resistance.

Overview of Framycetin resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

This is a widely used method for determining the MIC of an antibiotic.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile multichannel pipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

-

Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Prepare and Add Inoculum:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound remains a clinically relevant topical antibiotic due to its potent bactericidal activity against a broad range of prokaryotic pathogens. Its mechanism of action, centered on the disruption of ribosomal function and protein synthesis, provides a robust basis for its antimicrobial efficacy. However, the emergence and dissemination of resistance, primarily through enzymatic modification, ribosomal target alteration, and efflux mechanisms, pose a continuous challenge. A deeper understanding of these resistance pathways at a molecular level is essential for the development of strategies to circumvent resistance and prolong the therapeutic lifespan of this and other aminoglycoside antibiotics. The standardized methodologies presented in this guide are fundamental for the continued surveillance of framycetin's activity and for the evaluation of novel antimicrobial agents. Further research is warranted to establish standardized interpretive criteria for this compound susceptibility testing to aid in clinical decision-making and to explore its potential in combination therapies.

References

- 1. In vitro antimicrobial susceptibility of Staphylococcus aureus strains from dairy herds in KwaZulu-Natal [scielo.org.za]

- 2. idexx.com [idexx.com]

- 3. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of bovine mastitis pathogens to a combination of penicillin and framycetin: development of interpretive criteria for testing by broth microdilution and disk diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activity of “Old” and “New” Antimicrobials against the Klebsiella pneumoniae Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: A Technical Guide to Framycetin Sulfate's Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal activity by targeting the intricate machinery of protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning framycetin's role as a translational inhibitor. We will dissect its interaction with the bacterial ribosome, detail the downstream consequences for peptide elongation, and present quantitative data on its inhibitory activity. Furthermore, this guide furnishes detailed protocols for key experimental assays used to investigate these interactions, supplemented by visual diagrams to elucidate complex pathways and workflows.

Introduction: The Aminoglycoside Arsenal

Framycetin, chemically identified as Neomycin B, is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae.[1] Like other aminoglycosides, its efficacy stems from its ability to disrupt the synthesis of proteins essential for bacterial survival, ultimately leading to cell death.[1] These antibiotics are characterized by aminosugars linked by glycosidic bonds and are pivotal in treating various bacterial infections.[1] Their primary molecular target is the bacterial ribosome, a critical complex for translating genetic code into functional proteins.[1]

The Target: The Bacterial 30S Ribosomal Subunit

The bacterial 70S ribosome, composed of a large 50S and a small 30S subunit, is the central hub of protein synthesis. This compound specifically binds to the 30S ribosomal subunit, which plays a crucial role in decoding the messenger RNA (mRNA) template.[1]

The primary binding site for framycetin and other related aminoglycosides is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.[2][3] This interaction specifically involves a highly conserved region of the 16S rRNA known as helix 44 (h44).[4] Binding of the antibiotic to this site induces a distinct conformational change in the decoding center, forcing two key adenine residues (A1492 and A1493) to flip out from the helix.[4] This structural rearrangement is the linchpin of framycetin's inhibitory action.

Mechanism of Inhibition: A Multi-pronged Attack

Framycetin's binding to the 30S A-site triggers a cascade of disruptive events in the translation process, leading to a multifaceted inhibition of protein synthesis.

-

Induction of mRNA Misreading: The conformational change induced by framycetin binding significantly lowers the accuracy of the decoding process.[4] It allows for the promiscuous binding of near-cognate aminoacyl-tRNAs (AA-tRNAs) to the A-site, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This synthesis of aberrant, non-functional, or toxic proteins disrupts cellular homeostasis and contributes to the bactericidal effect.[5]

-

Inhibition of Translocation: The stable binding of framycetin to the A-site can physically hamper the movement of the ribosome along the mRNA transcript, a process known as translocation. This steric hindrance slows or stalls the elongation phase of protein synthesis.

-

Interference with Initiation Complex Formation: Framycetin can also disrupt the assembly of the initiation complex, a critical first step where the mRNA and the initiator fMet-tRNA bind to the 30S subunit. This interference effectively prevents the start of protein synthesis.

-

Premature Termination: The culmination of mRNA misreading and ribosomal stalling can lead to the premature termination of translation, resulting in truncated, non-functional proteins.

Below is a diagram illustrating the core mechanism of action.

Quantitative Analysis of Inhibition

| Target Molecule | Inhibition Constant (Ki) | Reference |

| RNase P RNA | 35 µM | [3][6] |

| Hammerhead Ribozyme | 13.5 µM | [3][6] |

Note: These Ki values demonstrate framycetin's ability to bind potently to functional RNA molecules, including the catalytic core of ribozymes. This supports its mechanism of targeting the functional rRNA of the ribosome.

Key Experimental Protocols

The study of ribosome-targeting antibiotics relies on a suite of specialized biochemical and biophysical assays. Detailed below are methodologies for three critical experimental approaches.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a reconstituted cell-free system.

Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.

Materials:

-

High-purity, active 70S ribosomes from E. coli.

-

A complete set of purified translation factors (IF1, IF2, IF3, EF-Tu, EF-Ts, EF-G).

-

Bulk tRNA and specific aminoacyl-tRNA synthetases.

-

Amino acid mixture.

-

mRNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).

-

Energy regeneration system: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Myokinase (MK), ATP, GTP.

-

HEPES-Polymix buffer (e.g., 5 mM HEPES pH 7.5, 95 mM KCl, 5 mM NH4Cl, 5 mM Mg(OAc)2, 8 mM Putrescine, 0.5 mM CaCl2, 1 mM Spermidine, 1 mM DTT).[4]

-

This compound stock solution.

-

Fluorescence plate reader or equipment for detecting the reporter protein.

Protocol:

-

Prepare the Reconstituted System: In a microcentrifuge tube on ice, combine the HEPES-Polymix buffer, energy regeneration components, amino acids, tRNAs, aminoacyl-tRNA synthetases, and translation factors.[4]

-

Add Ribosomes and Inhibitor: Add the 70S ribosomes to the reaction mixture to a final concentration of ~1 µM.[4] Aliquot the mixture into wells of a microplate. Add this compound to achieve a range of final concentrations (e.g., 0-10 µM), including a no-inhibitor control.

-

Initiate Translation: Start the reaction by adding the GFP mRNA template to each well.[4]

-

Incubation: Incubate the plate at 37°C.[4]

-

Data Acquisition: Monitor the synthesis of GFP over time (e.g., 60-90 minutes) by measuring fluorescence at appropriate excitation/emission wavelengths.

-

Analysis: Plot the rate of protein synthesis (or total protein produced) as a function of framycetin concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces protein synthesis by 50%).

Ribosome Toeprinting Assay

This primer extension inhibition assay is used to identify the precise location on an mRNA where a ribosome is stalled by an antibiotic.

Objective: To map the framycetin-induced ribosome stalling sites on a specific mRNA template.

Materials:

-

Cell-free coupled transcription-translation system (e.g., PURExpress kit).

-

Linear DNA template containing a T7 promoter followed by the gene of interest.

-

A 5'-radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the anticipated stall sites.

-

Reverse transcriptase (e.g., SuperScript III).

-

dNTPs.

-

This compound stock solution.

-

Urea-polyacrylamide gel electrophoresis (PAGE) equipment.

Protocol:

-

Set up Translation Reaction: In a small volume, combine the cell-free translation system components with the DNA template. Add this compound at a concentration known to inhibit translation (e.g., 50-100 µM). Include a no-inhibitor control.

-

Incubate: Allow the translation reaction to proceed at 37°C for a set time (e.g., 15-30 minutes) to allow ribosomes to stall.

-

Primer Annealing: Add the labeled primer to the reaction mixture. Heat to 65°C for 5 minutes, then cool slowly to anneal the primer to the mRNA within the ribosome-mRNA complexes.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the mixture. Incubate at 37°C for 1 hour to allow the synthesis of cDNA.[7] The reverse transcriptase will proceed until it encounters the leading edge of the stalled ribosome, at which point it will dissociate.

-

Analysis: Stop the reaction and purify the cDNA products. Analyze the cDNA fragments by denaturing urea-PAGE alongside a sequencing ladder generated from the same DNA template. The appearance of a specific band in the framycetin-treated lane that is absent or reduced in the control lane indicates a ribosome stall site, or "toeprint". The position of the band relative to the sequencing ladder reveals the precise nucleotide position of the stall.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of this compound binding to the 30S ribosomal subunit.

Materials:

-

Isothermal titration calorimeter.

-

Purified and concentrated 30S ribosomal subunits (e.g., 5-50 µM).

-

This compound solution (e.g., 50-500 µM, at least 10x the concentration of the ribosome solution).

-

Identical, thoroughly degassed buffer for both the ribosome and framycetin solutions. Mismatched buffers can create large heats of dilution, masking the binding signal.[8]

Protocol:

-

Sample Preparation: Dialyze both the 30S subunit solution and the framycetin solution extensively against the same buffer to ensure they are perfectly matched.[8] Degas both solutions immediately before the experiment.

-

Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C or 37°C). Load the 30S subunit solution into the sample cell (~300 µL) and the framycetin solution into the injection syringe (~100 µL).[8]

-

Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the framycetin solution into the sample cell containing the 30S subunits. The instrument will measure the minute heat changes that occur upon each injection as the binding reaction takes place.

-

Data Analysis: The raw data appears as a series of heat-release peaks for each injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to target.

-

Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

The workflow for a typical inhibition study is outlined below.

Conclusion and Future Directions

This compound employs a sophisticated, multi-faceted strategy to inhibit bacterial protein synthesis. By binding to a critical functional center of the 30S ribosomal subunit, it corrupts the fidelity of translation and impedes the progression of the ribosome, leading to the production of faulty proteins and ultimately, cell death. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuances of this interaction and to screen for novel translational inhibitors. A deeper understanding of these mechanisms at a molecular level is crucial for overcoming the challenge of antibiotic resistance and for the structure-based design of next-generation antimicrobial agents that can effectively target the bacterial ribosome.

References

- 1. Mycigient | 1405-10-3 | Benchchem [benchchem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Spectroscopic Analysis of Framycetin Sulfate: An In-depth Technical Guide for Identification

Introduction

Framycetin sulfate is an aminoglycoside antibiotic, primarily consisting of Neomycin B sulfate. It is widely used in topical preparations for its broad-spectrum antibacterial activity. The accurate and unambiguous identification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the identification of this compound, intended for researchers, scientists, and drug development professionals. The guide details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectrophotometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Identification Workflow

The identification of this compound is a multi-step process that typically begins with simpler, more accessible spectroscopic techniques and progresses to more definitive, structure-elucidating methods. The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for the initial characterization and quantitative analysis of this compound. As this compound lacks a strong chromophore, direct UV analysis shows limited absorbance. However, a spectrophotometric method involving a colorimetric reaction can be employed for its identification and quantification.[1]

Data Presentation: UV-Vis Spectral Data

| Parameter | Value | Reference |

| Absorption Maximum (Direct) | ~252 nm, ~255 nm, ~258 nm | [1][2] |

| Absorption Maximum (after derivatization) | 401 nm, 564 nm | [3] |

Experimental Protocol: Spectrophotometric Identification

This protocol is based on a colorimetric reaction that produces a colored complex with a distinct absorption maximum in the visible region.[1]

-

Standard Solution Preparation: A working standard solution of this compound (e.g., 0.5 mg/mL) is prepared in purified water.[1]

-

Test Solution Preparation: A solution of the sample to be analyzed is prepared at the same concentration as the standard solution.[1]

-

Blank Solution Preparation: A blank solution is prepared using the same solvent and reagents as the test and standard solutions, but without the analyte.[1]

-

Reaction Development: The test, standard, and blank solutions are treated with a suitable colorimetric reagent (e.g., ninhydrin) and heated in a water bath at 70-80°C for a specified time (e.g., 15 minutes) to allow for color development.[1]

-

Spectrophotometric Measurement: After cooling to room temperature, the volume of each solution is adjusted with water. The absorbance of the test and standard solutions is measured against the blank solution at the wavelength of maximum absorbance (e.g., 564 nm) using a suitable spectrophotometer.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification by comparing it with the spectrum of a reference standard. The spectrum of Neomycin sulfate, the major component of this compound, is available in the NIST Chemistry WebBook.[4]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound based on the known functional groups present in its structure (hydroxyl, amine, ether, and sulfate groups).

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3600 - 3200 (broad) | O-H and N-H | Stretching |

| 3000 - 2800 | C-H | Stretching |

| ~1630 | N-H | Bending (primary amines) |

| ~1460 | C-H | Bending |

| ~1100 (broad) | C-O and S=O | Stretching (ether and sulfate) |

| ~1040 | C-O | Stretching (alcohols) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is compared with a reference spectrum of this compound. The presence of characteristic absorption bands corresponding to the functional groups of the molecule confirms its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. As this compound is primarily Neomycin B sulfate, the NMR data for Neomycin B is presented here.[5][6]

Data Presentation: Predicted ¹H NMR Spectral Data for Neomycin B

The ¹H NMR spectrum of Neomycin B is complex due to the presence of many overlapping signals from the sugar moieties. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

| Proton | Predicted Chemical Shift (ppm) |

| Anomeric Protons | 5.0 - 5.5 |

| Sugar Ring Protons | 3.0 - 4.5 |

| Methylene Protons (CH₂) | 2.5 - 3.5 |

Data Presentation: Predicted ¹³C NMR Spectral Data for Neomycin B

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Anomeric Carbons | 95 - 110 |

| Carbons bonded to Oxygen/Nitrogen | 50 - 85 |

| Methylene Carbons (CH₂) | 30 - 50 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O), as it is freely soluble in water.[5]

-

Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and number of signals in the spectra are analyzed and compared with reference data for Neomycin B to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for the analysis of large, polar molecules like this compound, providing information on its molecular weight and fragmentation pattern.[7]

Data Presentation: Expected ESI-MS/MS Fragmentation of Neomycin B

The fragmentation of Neomycin B in ESI-MS/MS typically involves the cleavage of glycosidic bonds and losses of water and ammonia from the protonated molecule.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 615.3 | [M+H]⁺ (Protonated Neomycin B) |

| 454.2 | Loss of one aminosugar ring |

| 323.2 | Neamine fragment |

| 162.1 | Fragment from aminosugar ring |

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer, where it is ionized.

-

Mass Analysis: The protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in the collision cell.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The fragmentation pattern is then compared with known data for Neomycin B.[7]

Pharmacopoeial Identification Method

The European Pharmacopoeia specifies an identification test for this compound based on High-Performance Liquid Chromatography (HPLC).[5]

Experimental Protocol: HPLC Identification

-

Test Solution: A solution of the substance to be examined is prepared in the mobile phase.[5]

-

Reference Solution: A solution of this compound reference standard is prepared in the mobile phase.[5]

-

Chromatographic System: A suitable HPLC system equipped with a pulsed amperometric detector and a specific column (e.g., base-deactivated octadecylsilyl silica gel) is used. The mobile phase is a buffered aqueous solution.[5]

-

Analysis: The test and reference solutions are injected into the chromatograph.

-

Identification: The principal peak in the chromatogram obtained with the test solution should have a similar retention time to the principal peak in the chromatogram obtained with the reference solution.[5]

The spectroscopic analysis of this compound is a multifaceted approach that combines various techniques to ensure its accurate identification. UV-Vis spectrophotometry and IR spectroscopy serve as valuable initial screening tools, while NMR and Mass Spectrometry provide definitive structural confirmation. The official pharmacopoeial method, typically HPLC, is used for final confirmation of identity and purity. By employing this comprehensive suite of spectroscopic methods, researchers and drug development professionals can confidently verify the identity and quality of this compound, contributing to the development of safe and effective pharmaceutical products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medicopublication.com [medicopublication.com]

- 4. Neomycin sulfate (more than 75% b form) [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Microbiological Assay of Framycetin Sulfate Using Bacillus subtilis

Introduction

Framycetin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] It functions by inhibiting protein synthesis in susceptible bacteria.[2][3] The potency of this compound, like other antibiotics, is critical for ensuring its therapeutic efficacy. The microbiological assay, particularly the cylinder-plate or cup-plate method, is a widely used and reliable technique for determining the potency of antibiotics.[4] This method relies on the principle that the size of the zone of growth inhibition of a susceptible microorganism is proportional to the concentration of the antibiotic diffusing through an agar medium.[5][6] Bacillus subtilis (commonly strain ATCC 6633) is a frequently used test organism for the assay of this compound.[7][8]

These application notes provide a detailed protocol for determining the potency of this compound using the cylinder-plate microbiological assay with Bacillus subtilis as the test organism.

Mechanism of Action

Framycetin is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of the bacterial ribosome.[2][3] This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[2] The resulting non-functional or toxic proteins, coupled with the disruption of the cell membrane, ultimately lead to bacterial cell death. This inhibition of protein synthesis and subsequent cell death around the antibiotic source is visualized as a clear "zone of inhibition" in the agar diffusion assay.

Caption: Mechanism of this compound inhibiting Bacillus subtilis growth.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (CRS)[9]

-

This compound sample to be tested

-

Bacillus subtilis ATCC 6633

-

Antibiotic Assay Medium (e.g., Medium No. 5 or Medium E)[7][8]

-

Sterile Purified Water

-

Sterile Phosphate Buffers[10]

-

Sterile Saline Solution

-

Petri dishes (20 x 100 mm, flat-bottomed)[5]

-

Assay cylinders (stainless steel or porcelain, 8 mm OD, 6 mm ID, 10 mm length)[5]

-

Sterile pipettes and tips

-

Incubator (32-37°C)[11]

-

Calipers or an automated zone reader[6]

Preparation of Media

A suitable medium, such as Antibiotic Assay Medium E, is recommended for the microbiological assay of this compound.[8][12] The medium should have a pH of approximately 7.9 ± 0.2 to ensure optimal growth conditions for Bacillus subtilis.[7][12]

| Ingredient | Amount per Liter | Purpose |

| Peptone | Varies | Provides nitrogenous compounds, amino acids, and essential nutrients.[8] |

| Meat/Beef Extract | Varies | Source of vitamins, minerals, and growth factors.[13] |

| Yeast Extract | Varies | Source of B-complex vitamins.[13] |

| Dextrose (Glucose) | Varies | Carbon source for energy and growth.[13] |

| Agar | ~15 g/L | Solidifying agent for the medium.[12] |

| Dipotassium Phosphate (K₂HPO₄) | Varies | Buffering agent to maintain pH.[8] |

| Final pH | 7.9 ± 0.2 | Optimal for Bacillus subtilis growth and antibiotic diffusion.[7] |

Protocol:

-

Suspend the specified amount of dehydrated medium powder in one liter of purified water.[12]

-

Heat to boiling with frequent agitation to completely dissolve the medium.[5]

-

Sterilize by autoclaving at 121°C for 15 minutes.[12]

-

Allow the medium to cool to 45-50°C before pouring plates.

Preparation of Bacillus subtilis Inoculum (Spore Suspension)

A stable spore suspension is crucial for reproducible results.

-

Inoculate Bacillus subtilis onto a suitable agar slant (e.g., Antibiotic Medium No. 1 with manganese sulfate) and incubate at 35-37°C for one week to encourage sporulation.[7][8]

-

Wash the resulting spore growth from the agar surface using sterile purified water.

-

Heat the collected spore suspension at 65°C for 30 minutes to eliminate vegetative cells.[7][8]

-

Wash the spores three times with sterile purified water by centrifugation and resuspension.

-

After the final wash, resuspend the spores in sterile purified water and dilute to the optimal concentration. This concentration is determined empirically to yield zones of inhibition that are sharp and well-defined.

Preparation of Standard and Sample Solutions

-

Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in a suitable solvent (typically sterile phosphate buffer) to create a stock solution of known concentration.[10]

-

Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in sterile phosphate buffer to create a standard curve. A typical range might include a median concentration and two concentrations above and two below.

-

Sample Solution: Prepare the test sample in the same manner as the reference standard to achieve an estimated concentration similar to the median dose of the standard curve.[6]

| Solution Type | Example Concentration (µg/mL) | Purpose |

| Standard 1 (S1) | 0.25 | Low point of the standard curve |

| Standard 2 (S2) | 0.5 | |

| Standard 3 (S3) | 1.0 | Median dose / Reference point |

| Standard 4 (S4) | 2.0 | |

| Standard 5 (S5) | 4.0 | High point of the standard curve |

| Test Sample (T1) | ~1.0 | To be compared against the standard curve for potency |

Cylinder-Plate Assay Procedure

The cylinder-plate assay is based on the diffusion of the antibiotic through the agar.[4]

-

Base Layer: Dispense a precise volume (e.g., 21 mL) of sterile, molten antibiotic assay medium into each Petri dish on a level surface. Allow it to solidify completely.[5]

-

Seed Layer: Add the standardized Bacillus subtilis inoculum to a smaller volume of molten agar (e.g., 4 mL) held at 45-50°C. Mix gently and pour this "seed layer" evenly over the solidified base layer.[5][8]

-

Cylinder Placement: Once the seed layer has solidified, place 4 to 6 sterile assay cylinders on the agar surface, spaced evenly.[8]

-

Application: Carefully pipette a fixed volume of each standard and sample solution into separate cylinders. Each concentration should be tested in triplicate on different plates.

-

Incubation: Incubate the plates at 32-37°C for 16 to 20 hours.[11]

Caption: Workflow for the cylinder-plate microbiological assay.

Data Analysis and Potency Calculation

-

Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.[6]

-

Standard Curve: Plot the average zone diameter (or squared zone diameter) for each standard concentration against the logarithm of the concentration. Perform a linear regression to obtain the standard curve and the correlation coefficient (r²), which should be close to 1.0 for a valid assay.

-

Potency Calculation: Use the regression equation from the standard curve to determine the concentration of this compound in the test sample based on its average zone of inhibition. The potency is then calculated using a formula that compares the sample's derived concentration to the known concentration of the reference standard.[6]

References

- 1. The Use of Soframycin (Framycetin Sulphate) for Intestinal Sterilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Framycetin-sulphate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grosseron.com [grosseron.com]

- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]

- 7. micromasterlab.com [micromasterlab.com]

- 8. micromasterlab.com [micromasterlab.com]

- 9. edqm.eu [edqm.eu]

- 10. uspnf.com [uspnf.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. himedialabs.com [himedialabs.com]

- 13. exodocientifica.com.br [exodocientifica.com.br]

Preparation of Framycetin Sulfate Selective Agar Medium: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and quality control of Framycetin Sulfate Selective Agar, a medium designed for the selective isolation and cultivation of bacteria based on their resistance to the aminoglycoside antibiotic, Framycetin.

Introduction

Framycetin is a broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This action disrupts the translation process, leading to the production of non-functional proteins and ultimately, bacterial cell death. This compound Selective Agar leverages this mechanism to inhibit the growth of susceptible Gram-positive and Gram-negative bacteria, while allowing for the growth of resistant strains. This medium is a valuable tool in clinical microbiology, infectious disease research, and the study of antibiotic resistance mechanisms.

Principle of the Medium

The selective action of this medium is based on the presence of this compound. Bacteria that are susceptible to Framycetin will be unable to grow, while resistant bacteria will form colonies. The basal medium, Mueller-Hinton Agar (MHA), provides a rich nutrient base that supports the growth of a wide variety of non-fastidious bacteria. MHA is the recommended medium for routine antibiotic susceptibility testing due to its batch-to-batch reproducibility and low concentration of inhibitors that might interfere with antibiotic activity.

Applications

-

Selective isolation of Framycetin-resistant bacteria from mixed microbial populations.

-

Screening for aminoglycoside resistance in clinical and environmental isolates.

-

Quality control of pharmaceutical preparations containing Framycetin.

-

Research on the mechanisms of aminoglycoside resistance.

Composition and Preparation

Basal Medium: Mueller-Hinton Agar (MHA)

The composition of the basal Mueller-Hinton Agar is detailed in Table 1.

Table 1: Composition of Mueller-Hinton Agar

| Component | Concentration (g/L) |

| Beef Extract | 2.0 |

| Acid Hydrolysate of Casein | 17.5 |

| Starch | 1.5 |

| Agar | 17.0 |

| Final pH | 7.3 ± 0.1 at 25°C |

Selective Agent: this compound

A stock solution of this compound should be prepared and filter-sterilized before being added to the autoclaved and cooled basal medium.

Table 2: Preparation of this compound Stock Solution

| Component | Concentration |

| This compound | 10 mg/mL |

| Solvent | Deionized Water |

| Sterilization | 0.22 µm Filter |

Recommended Working Concentration

For general selective purposes, a final concentration of 25 µg/mL of this compound in the Mueller-Hinton Agar is recommended as a starting point. The optimal concentration may vary depending on the specific bacterial species being selected and should be determined empirically.

Experimental Protocols

Preparation of this compound Selective Agar Plates

-

Prepare the Basal Medium:

-

Suspend 38 g of Mueller-Hinton Agar powder in 1 L of deionized water.

-

Heat with frequent agitation and bring to a boil to dissolve the powder completely.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

-

Cool the Medium:

-

After autoclaving, cool the medium to 45-50°C in a water bath. It is crucial not to add the antibiotic to the medium when it is too hot, as this can cause degradation of the this compound.

-

-

Aseptically Add this compound:

-

Prepare a 10 mg/mL stock solution of this compound in deionized water and sterilize it by passing it through a 0.22 µm syringe filter.

-

To achieve a final concentration of 25 µg/mL, add 2.5 mL of the 10 mg/mL filter-sterilized this compound stock solution to the 1 L of cooled Mueller-Hinton Agar.

-

Swirl the flask gently to ensure thorough mixing of the antibiotic without introducing air bubbles.

-

-

Pour the Plates:

-

Pour approximately 20-25 mL of the this compound Selective Agar into sterile Petri dishes.

-

Allow the agar to solidify at room temperature.

-

Once solidified, invert the plates and store them at 2-8°C until use. The plates should ideally be used within one to two weeks of preparation.

-

Quality Control

Quality control is essential to ensure the performance of the prepared this compound Selective Agar. This involves testing the medium with known susceptible and resistant bacterial strains.

Table 3: Quality Control Organisms and Expected Results

| Organism | ATCC Number | Expected Result on Framycetin Selective Agar (25 µg/mL) |

| Escherichia coli (Susceptible) | 25922 | No growth |

| Staphylococcus aureus (Susceptible) | 25923 | No growth |

| Pseudomonas aeruginosa (Susceptible) | 27853 | No growth |

| Enterococcus faecalis (Resistant) | 51299 | Growth |

Procedure for Quality Control:

-

Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of each quality control strain.

-

Streak a loopful of each inoculum onto a separate sector of a this compound Selective Agar plate.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Observe the plates for growth or inhibition and compare the results with the expected outcomes listed in Table 3.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in bacteria.

Experimental Workflow for Preparation of this compound Selective Agar

Caption: Workflow for preparing this compound selective agar.

Troubleshooting

Table 4: Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No growth of resistant control strain | Inactive this compound. | Prepare a fresh stock solution of this compound. Ensure the agar was sufficiently cooled before adding the antibiotic. |

| Incorrect concentration of this compound. | Verify calculations and the dilution of the stock solution. | |

| Growth of susceptible control strain | Inactive this compound. | Prepare a fresh stock solution of this compound. |

| Insufficient concentration of this compound. | Verify calculations and the dilution of the stock solution. Consider preparing a new batch of medium with a higher concentration of the antibiotic. | |

| Contamination of the control strain culture. | Re-streak the control strain from a stock culture to obtain a pure culture. | |

| Poor or inconsistent growth | The basal medium was not prepared correctly. | Ensure all components of the Mueller-Hinton Agar were weighed and dissolved properly. Check the final pH of the medium. |

| The inoculum of the test organism was not standardized. | Use a spectrophotometer or a McFarland standard to prepare a standardized inoculum. | |

| Contamination of plates | Non-aseptic technique during preparation or pouring. | Review and adhere to strict aseptic techniques. Prepare the medium in a clean environment (e.g., a laminar flow hood). |

| Contaminated water or glassware. | Use sterile, deionized water and properly sterilized glassware. |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals and microbial cultures.

-

This compound is a potential sensitizer; avoid inhalation of the powder and contact with skin and eyes.

-

All microbial cultures should be handled as potential pathogens.

-

Decontaminate all work surfaces and dispose of all contaminated materials according to institutional guidelines.

High-Performance Liquid Chromatography (HPLC) for Framycetin Sulfate Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Framycetin sulfate is an aminoglycoside antibiotic, a component of neomycin, effective against a wide range of gram-negative bacteria. Its analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to the lack of a significant UV-absorbing chromophore. This necessitates the use of alternative detection methods or pre-column derivatization. This document provides detailed application notes and protocols for three common HPLC methods for the analysis of this compound:

-

HPLC with Pulsed Amperometric Detection (PAD) as per the European Pharmacopoeia.

-

HPLC with Evaporative Light Scattering Detection (ELSD) .

-

HPLC with UV Detection following Pre-column Derivatization .

These methods are suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Method 1: HPLC with Pulsed Amperometric Detection (PAD)

This method is based on the European Pharmacopoeia (EP) monograph for Neomycin and Framycetin analysis and is suitable for the determination of this compound and its related substances.[1][2]

Experimental Protocol

1. Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 2% Trifluoroacetic Acid and 8 mL/L of 50% carbonate-free Sodium Hydroxide solution in water. The pH can be adjusted to optimize resolution.[1][2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Post-Column Reagent | 0.5 M Sodium Hydroxide |

| Post-Column Flow Rate | 0.5 mL/min |

| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode |

2. Pulsed Amperometric Detector (PAD) Waveform:

A typical PAD waveform for aminoglycoside analysis involves a three-step potential waveform for detection, oxidation, and reduction of the gold electrode surface. The exact potentials and durations should be optimized for the specific instrument.

3. Preparation of Solutions:

-

Mobile Phase: Prepare a solution containing 20 mL of trifluoroacetic acid per liter of water. Add 8 mL of a 50% (w/w) carbonate-free sodium hydroxide solution per liter of the acidic solution. The pH of the mobile phase can be adjusted to optimize the separation, for instance, a change from pH 1.18 to 1.21 can significantly alter the resolution.[1]

-

Post-Column Reagent: Prepare a 0.5 M sodium hydroxide solution.

-

Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to obtain working standard solutions of appropriate concentrations (e.g., 75 µg/mL).[1]

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration within the calibration range. For bulk drugs, a concentration of 0.5 mg/mL can be used.[1]

Quantitative Data

| Parameter | Result |

| Repeatability (RSD%) for 11 injections | |

| Retention Time | < 0.5% |

| Peak Area | < 2.0% |

| Peak Height | < 2.0% |

| Calculated Limit of Detection (CLOD) | ~0.6 µg/mL (for Neomycin B)[2] |

Note: The quantitative data is based on the analysis of Neomycin and Framycetin as described in the Antec Scientific application note.[1][2]

Experimental Workflow

Caption: HPLC-PAD experimental workflow.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is a robust alternative for the analysis of this compound, avoiding the need for derivatization.[3][4]

Experimental Protocol

1. Chromatographic Conditions:

| Parameter | Value |

| Column | Polaris C18, 4.6 x 150 mm, 3 µm[4] |

| Mobile Phase | 170 mM Trifluoroacetic Acid (TFA) in water[4] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 30°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Nebulizer Temperature | 45°C[5] |

| ELSD Evaporator Temperature | 45°C[5] |

| Gas Flow Rate | Adjusted for optimal signal-to-noise ratio |

2. Preparation of Solutions:

-

Mobile Phase: Prepare a 170 mM solution of trifluoroacetic acid in HPLC-grade water.

-

Standard Solution: Prepare a stock solution of this compound reference standard in water. Further dilute with water to obtain working standard solutions at concentrations ranging from 8.828 µg/mL to 176.553 µg/mL.[5]

-

Sample Preparation (Sulfate Removal): For samples containing high concentrations of sulfate, a solid-phase extraction (SPE) step is recommended to prevent interference with the ELSD signal.

-

Condition a CHROMAFIX PS-OH- SPE cartridge with water.

-

Load the aqueous sample solution onto the cartridge.

-

The eluate containing the desalted this compound is collected for analysis.

-

Quantitative Data

| Parameter | Result |

| Linearity Range | 8.828 - 176.553 µg/mL[5] |

| Correlation Coefficient (r) | 0.999[5] |

| Limit of Quantification (LOQ) | 6.54 µg/mL[5] |

| Limit of Detection (LOD) | 1.96 µg/mL[5] |

Note: The quantitative data is based on a Chinese patent for the HPLC-ELSD analysis of this compound.[5]

Experimental Workflow

Caption: HPLC-ELSD experimental workflow.

Method 3: HPLC with UV Detection after Pre-column Derivatization

This method involves a chemical derivatization step to introduce a UV-absorbing chromophore to the this compound molecule, allowing for detection with a standard UV detector.[6][7]

Experimental Protocol

1. Derivatization Reagent: 2,4-Dinitrofluorobenzene (DNFB)

2. Derivatization Procedure:

-

To an aliquot of the sample or standard solution, add a solution of 2,4-dinitrofluorobenzene in a suitable solvent (e.g., ethanol).

-

Add a buffer to maintain an alkaline pH.

-

Heat the mixture in a water bath at 60°C for 50 minutes to facilitate the reaction.[7]

-

After cooling, neutralize the reaction mixture and dilute to a final volume with the mobile phase.

3. Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (e.g., Shim-pack VP-ODS, 4.6 x 150 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile, methanol, and water in a ratio of 59:1:40 (v/v/v)[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 365 nm[6][7] |

4. Preparation of Solutions:

-

Mobile Phase: Prepare a mixture of acetonitrile, methanol, and water in the specified ratio.

-

Standard Solutions: Prepare a stock solution of this compound reference standard in water. Prepare a series of working standards by taking aliquots of the stock solution and subjecting them to the derivatization procedure.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in water to obtain a concentration within the calibration range. Subject an aliquot of this solution to the derivatization procedure.

Quantitative Data

| Parameter | Result |

| Linearity | Correlation coefficient ≥ 0.99[6][7] |

| Accuracy (Correctness) | Average value between 97.5% and 102.5%[6][7] |

| Precision (Convergence) | Variation coefficient ≤ 1.5%[6][7] |

| Intermediate Precision | Variation coefficient ≤ 1.5%[6][7] |

Note: The quantitative data is based on the validation parameters reported by Gapparov et al.[6][7]

Experimental Workflow

Caption: Pre-column derivatization HPLC-UV workflow.

Conclusion

The choice of HPLC method for the analysis of this compound depends on the available instrumentation and the specific requirements of the analysis. The HPLC-PAD method is a robust pharmacopeial method suitable for quality control. The HPLC-ELSD method offers a direct analysis without the need for derivatization, making it a versatile technique. The pre-column derivatization method with UV detection is a viable option when PAD or ELSD detectors are not available, provided that the derivatization reaction is carefully controlled and validated. Each of these methods, when properly implemented and validated, can provide accurate and reliable quantitative results for this compound.

References

- 1. antecscientific.com [antecscientific.com]

- 2. clinichrom.com [clinichrom.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108226348A - Neomycinsulphate component and the HPLC detection methods in relation to substance - Google Patents [patents.google.com]

- 6. Validation of the this compound determination technique by HPLC in a Framidex medicinal preparation | Gapparov | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Framycetin Sulfate in Hydrogel Dressing for Wound Healing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Framycetin sulfate, an aminoglycoside antibiotic, is utilized in topical preparations for its bactericidal properties against a broad spectrum of gram-positive and gram-negative bacteria.[1][2][3] Its application in wound healing is primarily aimed at preventing or treating bacterial infections that can impede the healing process.[4] Hydrogel dressings offer a promising vehicle for the delivery of this compound to wound sites. These dressings provide a moist environment conducive to healing, absorb wound exudate, and can be formulated for sustained drug release.[5] This document provides detailed application notes and protocols based on a study that evaluated a this compound-loaded hydrogel dressing composed of polyvinyl alcohol (PVA), polyvinylpyrrolidone (PVP), and sodium alginate.[5][6]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the bacterial 30S ribosomal subunit, which causes misreading of the mRNA sequence.[1][7][2] This disruption leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[2]

Caption: Mechanism of this compound action.

Data Presentation

The following tables summarize the quantitative data from a study evaluating this compound-loaded hydrogel dressings. The hydrogels were prepared with varying ratios of PVA, PVP, and sodium alginate.

Table 1: Composition of this compound-Loaded Hydrogel Dressings [6]

| Formulation Code | PVA (%) | PVP (%) | Sodium Alginate (%) |

| FH5 | 1 | 0.1 | 0.8 |

| FH9 | 1 | 0.2 | 0.8 |

| FH11 | 1 | 0.3 | 0.8 |

| FH12 | 1 | 0.4 | 0.8 |

Table 2: Swelling Ratio of Hydrogel Dressings [5][6]

| Formulation Code | Equilibrium Swelling Ratio (%) |

| FH5 | 197.5 |

| FH9 | 185.2 |

| FH11 | 170.8 |

| FH12 | 160.5 |

Table 3: In Vitro Drug Release of this compound from Hydrogel Dressings [5][6]

| Time (hours) | FH5 Cumulative Release (%) | FH9 Cumulative Release (%) | FH11 Cumulative Release (%) | FH12 Cumulative Release (%) |

| 0.5 | 25.3 | 22.1 | 20.5 | 18.9 |

| 1 | 45.8 | 40.2 | 37.6 | 34.1 |

| 2 | 68.4 | 60.1 | 56.7 | 52.3 |

| 4 | 88.1 | 80.5 | 75.9 | 70.2 |

Table 4: In Vivo Wound Healing Study - Percentage Wound Closure [5][8][9][10][11]

| Treatment Group | Day 1 | Day 3 | Day 5 |

| This compound Hydrogel Dressing (FH5) | 25% | 65% | 97% |

| Commercial Product (Sofra Tulle gauze) | 20% | 55% | 86% |

| Drug-Free Hydrogel | 15% | 40% | 60% |

| No Treatment (Control) | 10% | 30% | 45% |

Experimental Protocols

Preparation of this compound-Loaded Hydrogel Dressing

This protocol describes the preparation of the hydrogel dressing using the freeze-thawing method.[5]

Materials:

-

Polyvinyl alcohol (PVA)

-

Polyvinylpyrrolidone (PVP)

-

Sodium Alginate

-

This compound

-

Deionized Water

Procedure:

-

Prepare aqueous solutions of PVA, PVP, and sodium alginate in the desired ratios (refer to Table 1).

-

Dissolve this compound into the polymer solution with continuous stirring to ensure uniform distribution.

-